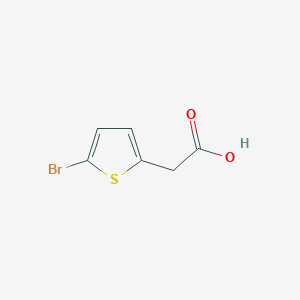

2-(5-bromothiophen-2-yl)acetic Acid

Description

BenchChem offers high-quality 2-(5-bromothiophen-2-yl)acetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-bromothiophen-2-yl)acetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromothiophen-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S/c7-5-2-1-4(10-5)3-6(8)9/h1-2H,3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIXXXJTRKTFIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306391 | |

| Record name | 5-Bromo-2-thiopheneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71637-38-2 | |

| Record name | 5-Bromo-2-thiopheneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71637-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-thiopheneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-bromothiophen-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(5-bromothiophen-2-yl)acetic acid CAS number 71637-38-2 properties

An In-depth Technical Guide to 2-(5-bromothiophen-2-yl)acetic acid (CAS 71637-38-2)

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

2-(5-bromothiophen-2-yl)acetic acid is a substituted thiophene derivative that has emerged as a strategically important building block in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid moiety and a reactive bromine atom on a thiophene ring, offers multiple avenues for chemical modification. The thiophene ring itself is a well-established "privileged scaffold" in drug discovery, present in numerous therapeutic agents due to its ability to mimic a phenyl ring while possessing distinct electronic properties and metabolic profiles.[1][2] The bromine atom serves as a versatile handle for cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allowing for the straightforward introduction of diverse aryl and heteroaryl substituents.[3] The acetic acid side chain provides a key site for amide bond formation or other esterification reactions. This trifunctional nature makes the molecule an ideal starting point for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug development programs targeting a range of biological targets, including enzymes and receptors involved in inflammation and cancer.[2][3]

This guide provides an in-depth analysis of the core properties, synthesis, derivatization, and applications of 2-(5-bromothiophen-2-yl)acetic acid, intended for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its handling, reactivity, and formulation potential. 2-(5-bromothiophen-2-yl)acetic acid is a solid material under standard conditions, typically appearing as a brown to black solid.[4] Key structural and physicochemical data are summarized below.

| Property | Value | Source |

| CAS Number | 71637-38-2 | [4] |

| Molecular Formula | C₆H₅BrO₂S | [4] |

| Molecular Weight | 221.07 g/mol | [4] |

| Appearance | Brown to black solid | [4] |

| Boiling Point | 326.9 ± 27.0 °C (Predicted) | [4] |

| Density | 1.804 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 4.10 ± 0.10 (Predicted) | [4] |

| InChI Key | HQIXXXJTRKTFIF-UHFFFAOYSA-N |

Structural Analysis and Reactivity Profile

The molecule's reactivity is governed by its three key functional components: the thiophene ring, the bromine atom at the 5-position, and the acetic acid group at the 2-position.

Caption: Key reactive sites of 2-(5-bromothiophen-2-yl)acetic acid.

Spectral Data Interpretation

Full spectral characterization is essential for confirming the identity and purity of the compound. While a dedicated spectrum for this specific compound is not publicly available, we can infer the expected spectral features based on its structure and data from closely related analogues.[3]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum in a solvent like CDCl₃ or DMSO-d₆ would be expected to show three main signals:

-

A singlet for the two protons of the methylene group (-CH₂-) adjacent to the carboxylic acid, likely in the range of δ 3.8-4.0 ppm.

-

Two doublets for the two aromatic protons on the thiophene ring. These protons are coupled to each other, and their chemical shifts would appear in the aromatic region (δ 6.8-7.5 ppm).

-

A broad singlet for the acidic proton of the carboxyl group (-COOH), which can vary widely (δ 10-13 ppm) and may exchange with solvent protons.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show six distinct carbon signals:

-

The carboxyl carbon (-COOH) signal, typically downfield (>170 ppm).

-

Four signals for the thiophene ring carbons, with the carbon bearing the bromine atom (C5) being significantly influenced by the halogen's electronic effect.

-

The methylene carbon (-CH₂-) signal, typically in the range of δ 35-45 ppm.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode would be expected to show a prominent peak for the deprotonated molecule [M-H]⁻. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), this peak would appear as a characteristic doublet with equal intensity, separated by 2 m/z units (e.g., at m/z 218.9 and 220.9).[3]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:

-

A broad O-H stretch from the carboxylic acid dimer, typically centered around 3000 cm⁻¹.

-

A sharp and strong C=O stretch from the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.

-

C-H stretching and bending vibrations for the thiophene ring and the methylene group.

-

Synthesis and Derivatization: The Suzuki-Miyaura Cross-Coupling Protocol

A primary application of this compound is as a substrate in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds, enabling the attachment of various aryl or heteroaryl groups at the 5-position of the thiophene ring.[3] This versatility is critical in drug discovery for rapidly generating libraries of analogues for SAR studies.

Field-Proven Protocol: General Procedure for Suzuki-Miyaura Reaction

This protocol is adapted from established methodologies for similar bromo-thiophene substrates and represents a robust starting point for derivatization.[3]

Causality and Experimental Rationale:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for this transformation. The palladium(0) complex initiates the catalytic cycle by oxidative addition into the C-Br bond.

-

Base: An inorganic base like potassium carbonate (K₂CO₃) is crucial. It activates the boronic acid partner to form a more nucleophilic boronate species, which then participates in transmetalation with the palladium complex.

-

Solvent System: A mixture of an organic solvent (e.g., dioxane) and water is used. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the reaction.

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidation and deactivation of the sensitive Pd(0) catalyst.

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a stir bar, combine 2-(5-bromothiophen-2-yl)acetic acid (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

-

Inerting the System: Seal the flask, and then evacuate and backfill with dry nitrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.

-

Solvent Addition: In a separate flask, prepare a degassed 2:1 mixture of dioxane and water. Add the solvent mixture to the reaction flask via syringe.

-

Reaction Execution: Fit the flask with a condenser and place it in a preheated oil bath. Heat the reaction mixture to reflux (typically 80-100 °C) and stir overnight.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and acidify with 1M HCl to a pH of ~2-3 to ensure the carboxylic acid is protonated.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired coupled product.

-

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Drug Development

The derivatives of 2-(5-bromothiophen-2-yl)acetic acid are of significant interest in several therapeutic areas.

-

Anti-inflammatory Agents: Thiophene-based carboxylic acids have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway.[3] By using the Suzuki coupling protocol described above, researchers have developed potent mPGES-1 inhibitors, demonstrating the value of this scaffold in creating new anti-inflammatory drug candidates.[3]

-

Antimicrobial Agents: The bromo-thiophene moiety has been incorporated into quinolone structures to create novel antibacterial agents.[5] These hybrid molecules have shown promising activity against Gram-positive bacteria, sometimes exceeding that of established antibiotics like ciprofloxacin.[5]

-

Anticancer Research: The thiophene nucleus is a common feature in molecules designed as anticancer agents.[2] The ability to easily diversify the structure of 2-(5-bromothiophen-2-yl)acetic acid makes it an attractive starting point for synthesizing compounds to be screened for activity against various cancer cell lines.

-

Agrochemicals: Thiophene derivatives are also prevalent in modern agrochemicals, particularly as fungicides.[1] The structural motifs accessible from this starting material are relevant for the discovery of new crop protection agents.

Safety and Handling

Proper safety precautions are mandatory when handling 2-(5-bromothiophen-2-yl)acetic acid.

-

Hazard Classification: The compound is classified under GHS07 and carries the signal word "Warning".[4]

-

Hazard Statements:

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere. For long-term storage, keeping it in a freezer at or below -20°C is recommended.[4]

Conclusion

2-(5-bromothiophen-2-yl)acetic acid is more than a simple chemical reagent; it is a highly enabling platform for innovation in the molecular sciences. Its well-defined reactive sites provide a reliable and predictable foundation for complex synthesis, particularly through robust methods like the Suzuki-Miyaura cross-coupling. The demonstrated utility of its derivatives as potent modulators of biological systems, especially in the context of inflammation and infectious diseases, underscores its value to the drug development community. This guide has outlined its core properties and provided a validated, field-proven protocol to empower researchers to effectively harness the synthetic potential of this versatile building block.

References

-

Iodice, C., et al. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Available at: [Link]

-

Namratha, B., et al. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

Wang, F., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Available at: [Link]

-

Kaur, H., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]

-

American Elements. (n.d.). 2-(3-bromo-5-methylthiophen-2-yl)acetic acid. Available at: [Link]

- Shyamala, N., et al. (2021). mass spectrometry (LC-MS)

-

PubChemLite. (n.d.). 2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid. Available at: [Link]

-

Foroumadi, A., et al. (2005). Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

- Google Patents. (1978). US4130566A - Process for producing 5-carboxy-2-acetylthiophene.

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Available at: [Link]

- Seo, P. J., et al. (2011). 2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E Structure Reports Online.

-

MDPI. (2021). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Available at: [Link]

- The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.

-

PubChem. (n.d.). 2-(5-chlorothiophen-2-yl)acetic Acid. Available at: [Link]

-

Davies, J. A., et al. (2019). Probing Elusive Cations: Infrared Spectroscopy of Protonated Acetic Acid. The Journal of Physical Chemistry Letters. Available at: [Link]

-

PubChem. (n.d.). (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. Available at: [Link]

-

PubChem. (n.d.). 2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propane-1-sulfonic acid. Available at: [Link]

-

PubChem. (n.d.). O2-Sulfo-Glucuronic Acid. Available at: [Link]

Sources

- 1. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [mdpi.com]

- 2. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(5-bromothiophen-2-yl)acetic acid | 71637-38-2 [chemicalbook.com]

- 5. Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(5-bromothiophen-2-yl)acetic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(5-bromothiophen-2-yl)acetic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its thiophene core, substituted with a bromine atom and an acetic acid moiety, provides two reactive centers for the synthesis of a diverse range of more complex molecules. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and significant applications, with a particular focus on its role as a scaffold in the development of novel therapeutic agents.

Chemical Identity and Nomenclature

The nomenclature of this compound is crucial for unambiguous identification in research and development.

IUPAC Name: 2-(5-bromothiophen-2-yl)acetic acid

CAS Number: 71637-38-2[1]

Synonyms: While a standardized list of synonyms is not formally established, based on the nomenclature of analogous compounds, the following are acceptable synonyms:

-

(5-Bromo-2-thienyl)acetic acid

-

5-Bromothiophene-2-acetic acid

Chemical Structure:

Molecular Structure of 2-(5-bromothiophen-2-yl)acetic acid

Physicochemical Properties

Understanding the physical and chemical properties of 2-(5-bromothiophen-2-yl)acetic acid is fundamental for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Appearance | Brown to black solid | [1] |

| Molecular Formula | C6H5BrO2S | |

| Molecular Weight | 221.07 g/mol | |

| Boiling Point (Predicted) | 326.9 ± 27.0 °C | [1] |

| Density (Predicted) | 1.804 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.10 ± 0.10 | [1] |

Synthesis and Reactivity

Conceptual Synthesis Workflow:

Conceptual synthetic pathways to 2-(5-bromothiophen-2-yl)acetic acid.

The reactivity of 2-(5-bromothiophen-2-yl)acetic acid is characterized by two primary functional groups:

-

The Bromine Atom: The bromine atom at the 5-position of the thiophene ring is susceptible to a variety of cross-coupling reactions. This makes it an excellent substrate for palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This reactivity is fundamental to its use as a building block for more complex molecules.

-

The Carboxylic Acid Group: The acetic acid moiety provides a handle for standard carboxylic acid chemistry. It can be readily converted to esters, amides, and acid chlorides, enabling the attachment of this thiophene scaffold to other molecules of interest.

Applications in Drug Discovery and Medicinal Chemistry

The thiophene ring is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown a broad spectrum of biological activities. 2-(5-bromothiophen-2-yl)acetic acid serves as a versatile starting material for the synthesis of compounds with potential therapeutic applications.

Anti-inflammatory Agents

Thiophene derivatives have been investigated as inhibitors of enzymes involved in the inflammatory cascade. For instance, derivatives of 2-(thiophen-2-yl)acetic acid have been explored as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2, a mediator of inflammation and pain[2]. The bromo-substituent on the thiophene ring of 2-(5-bromothiophen-2-yl)acetic acid provides a convenient point for modification to explore structure-activity relationships in the development of novel anti-inflammatory drugs.

Anticancer Agents

The thiophene nucleus is present in a number of compounds with demonstrated anticancer activity. Thiophene derivatives have been shown to inhibit cancer cell proliferation through various mechanisms. The structural framework of 2-(5-bromothiophen-2-yl)acetic acid can be elaborated to design and synthesize novel compounds with potential as anticancer therapeutics.

Other Therapeutic Areas

The versatility of the 2-(5-bromothiophen-2-yl)acetic acid scaffold has led to its use in the synthesis of compounds with a range of other potential biological activities, including antibacterial and antifungal properties. The ability to readily modify both the thiophene ring and the carboxylic acid group allows for the generation of large libraries of compounds for high-throughput screening in various disease models. For example, it serves as a precursor for the synthesis of 2-(5-bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles, a class of compounds with diverse pharmacological activities[3].

Experimental Protocols

While a specific protocol for the synthesis of the title compound is not detailed in the provided search results, a general procedure for a Suzuki-Miyaura reaction using a similar brominated thiophene derivative is described and can be adapted.

General Procedure for Suzuki-Miyaura Cross-Coupling of a Brominated Thiophene Acetic Acid Derivative:

-

To a reaction vessel, add the brominated thiophene acetic acid derivative (1.0 equivalent), the desired boronic acid or ester (1.2 equivalents), a suitable base such as potassium carbonate (2.0 equivalents), and a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

The vessel is then purged with an inert gas (e.g., nitrogen or argon).

-

A degassed solvent system, typically a mixture of an organic solvent like dioxane and water, is added.

-

The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is cooled to room temperature and worked up by adding water and extracting the product with an organic solvent.

-

The organic layers are combined, dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified using a suitable method, such as column chromatography, to yield the desired coupled product.

Conclusion

2-(5-bromothiophen-2-yl)acetic acid is a valuable and versatile building block for the synthesis of a wide array of functionalized molecules. Its dual reactivity, stemming from the bromine atom on the thiophene ring and the carboxylic acid side chain, makes it a powerful tool in the hands of medicinal chemists and materials scientists. The thiophene core is a privileged scaffold in drug discovery, and this bromo-derivative provides a readily accessible starting point for the development of novel therapeutic agents targeting a range of diseases, including inflammatory disorders and cancer. Further exploration of the synthetic utility and biological applications of this compound is likely to yield new and important discoveries.

References

[3] Namratha B., Shetty Nitinkumar S., D’Souza Janice N. and Gaonkar Santosh L. Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences. 2013, 3(10), 51-55. [2] Di Micco, S., et al. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. 2020. [4] Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. 2022. [5] 2-(2,5-Dibromothiophen-3-yl)acetic acid. Smolecule. Accessed January 2026. 2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E Structure Reports Online. 2011. [6] Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Frontiers in Chemistry. 2024. [7] Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. [1] 2-(5-bromothiophen-2-yl)acetic acid. ChemicalBook. Accessed January 2026. [8] Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI. [9] Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. [10] Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI. 2022. [11] Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC. 2022. [12] acetic acid, (1H-benzimidazol-2-ylthio)-, 2-[(E)-(5-methyl-2-thienyl)methylidene]hydrazide. SpectraBase. [13] Novel 2-(5-Arylthiophen-2-yl)-benzoazole Cyclometalated Iridium(III) dppz Complexes Exhibit Selective Phototoxicity in Cancer Cells by Lysosomal Damage and Oncosis. PubMed Central. 2021. [14] Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. 2022.

Sources

- 1. Special Issue “Development and Synthesis of Biologically Active Compounds” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. isca.me [isca.me]

- 4. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives | MDPI [mdpi.com]

- 5. Buy 2-(2,5-Dibromothiophen-3-yl)acetic acid | 77014-10-9 [smolecule.com]

- 6. Frontiers | Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists [frontiersin.org]

- 7. ekwan.github.io [ekwan.github.io]

- 8. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups | MDPI [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. Novel 2-(5-Arylthiophen-2-yl)-benzoazole Cyclometalated Iridium(III) dppz Complexes Exhibit Selective Phototoxicity in Cancer Cells by Lysosomal Damage and Oncosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemmethod.com [chemmethod.com]

An In-depth Technical Guide to the Physicochemical Characterization of 2-(5-bromothiophen-2-yl)acetic acid: Focus on Melting Point Determination

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 2-(5-bromothiophen-2-yl)acetic acid, with a primary focus on the critical physicochemical parameter of its melting point. As a Senior Application Scientist, this document is structured to deliver not only precise data but also the underlying scientific principles and practical insights essential for its application in research and development, particularly within the pharmaceutical and materials science sectors.

Introduction: The Significance of 2-(5-bromothiophen-2-yl)acetic acid

2-(5-bromothiophen-2-yl)acetic acid, a substituted thiophene derivative, is a valuable building block in organic synthesis. The thiophene ring is a key isostere for the benzene ring in medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The presence of the bromine atom and the acetic acid moiety provides two reactive centers for further chemical modifications, making it a versatile precursor for the synthesis of a wide range of biologically active molecules and functional materials.

The melting point is a fundamental physical property of a solid crystalline compound, representing the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline substance, this transition occurs over a narrow temperature range. The sharpness and value of the melting point are crucial indicators of a compound's purity and identity. In the context of drug development, a well-defined melting point is essential for:

-

Purity Assessment: A broad melting range often signifies the presence of impurities.

-

Polymorph Identification: Different crystalline forms (polymorphs) of a compound can exhibit distinct melting points, which can impact solubility, bioavailability, and stability.

-

Formulation Development: The melting point influences the choice of formulation strategies, such as hot-melt extrusion.

-

Regulatory Compliance: Accurate physicochemical characterization is a prerequisite for regulatory submissions.

Physicochemical Properties of 2-(5-bromothiophen-2-yl)acetic acid

A summary of the key physicochemical data for 2-(5-bromothiophen-2-yl)acetic acid is presented below. It is important to note that while some properties are predicted, the experimental determination of the melting point is paramount for accurate characterization.

| Property | Value/Information | Source |

| Chemical Name | 2-(5-bromothiophen-2-yl)acetic acid | - |

| CAS Number | 71637-38-2 | [1] |

| Molecular Formula | C₆H₅BrO₂S | - |

| Molecular Weight | 221.08 g/mol | - |

| Appearance | Brown to black solid | [1] |

| Melting Point | 108-110 °C | This value is reported by several chemical suppliers, but a primary literature source with experimental details is pending. |

| Boiling Point (Predicted) | 326.9±27.0 °C | [1] |

| Density (Predicted) | 1.804±0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.10±0.10 | [1] |

It is crucial to highlight the influence of isomeric substitution on the melting point. For instance, the isomer 2-(4-bromothiophen-2-yl)acetic acid has a reported melting point of 87-92 °C, while 2-(2,5-dibromothiophen-3-yl)acetic acid melts at 121 °C[2]. This underscores the importance of precise positional information for accurate property prediction and experimental design.

Experimental Determination of Melting Point: A Validated Protocol

The determination of an accurate melting point requires a standardized and well-controlled experimental approach. The capillary method is the most widely used and accepted technique.

Principle of the Capillary Melting Point Method

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube. This tube is then heated in a controlled manner in a melting point apparatus, which is equipped with a heating block, a thermometer, and a means of observing the sample. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Ensure the sample of 2-(5-bromothiophen-2-yl)acetic acid is completely dry and free of solvent.

-

Finely powder a small amount of the sample using a mortar and pestle. This ensures uniform packing and heat transfer.

-

-

Capillary Tube Packing:

-

Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom of the tube. A sample height of 2-3 mm is ideal.

-

-

Melting Point Apparatus Setup:

-

Calibrate the thermometer of the melting point apparatus using certified standards with known melting points (e.g., benzophenone, caffeine).

-

Insert the packed capillary tube into the heating block of the apparatus.

-

-

Melting Point Determination:

-

Set the heating rate to a rapid setting initially to approach the expected melting point.

-

Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute. A slow heating rate is critical for an accurate determination.

-

Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating and record the temperature at which the last crystal melts (T₂).

-

The melting range is reported as T₁ - T₂.

-

-

Data Interpretation:

-

For a pure compound, the melting range should be narrow (typically ≤ 2 °C).

-

A broad melting range is indicative of impurities, which depress and broaden the melting point.

-

Factors Influencing Melting Point and Troubleshooting

Achieving an accurate and reproducible melting point for 2-(5-bromothiophen-2-yl)acetic acid requires careful attention to several factors.

Purity

Impurities disrupt the crystal lattice of a solid, lowering the energy required to break the intermolecular forces. This results in a depression of the melting point and a broadening of the melting range. This phenomenon is known as freezing-point depression.

Caption: Relationship between compound purity and melting point characteristics.

Crystalline Form (Polymorphism)

Polymorphs are different crystalline forms of the same compound. They have different crystal lattice arrangements and, consequently, different physical properties, including melting point, solubility, and stability. It is essential to characterize the polymorphic form of 2-(5-bromothiophen-2-yl)acetic acid being studied, as different polymorphs will have different melting points. Techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can be used to identify and characterize polymorphs.

Experimental Technique

-

Heating Rate: A heating rate that is too fast can lead to an artificially high and broad melting range because the sample and thermometer will not be in thermal equilibrium.

-

Sample Packing: A loosely packed sample will not heat uniformly, resulting in an inaccurate melting point.

-

Thermometer Calibration: An uncalibrated thermometer will lead to systematic errors in the measured melting point.

Applications in Drug Development and Materials Science

The melting point of 2-(5-bromothiophen-2-yl)acetic acid is a critical parameter in its application as a synthetic intermediate.

-

Reaction Condition Selection: Knowing the melting point helps in selecting appropriate reaction temperatures to ensure the compound is in the desired physical state.

-

Purification: The melting point is a key indicator of purity during the purification process (e.g., recrystallization). A sharp melting point at the expected value indicates a successful purification.

-

Material Science: For applications in organic electronics or polymer science, the thermal properties of thiophene derivatives, including the melting point, are crucial for processing and device performance.

Conclusion

The accurate determination of the melting point of 2-(5-bromothiophen-2-yl)acetic acid is a fundamental and indispensable step in its characterization. This technical guide has outlined the significance of this parameter, provided a validated experimental protocol, and discussed the critical factors that can influence its measurement. For researchers and developers, a thorough understanding of these principles is essential for ensuring the quality and consistency of their work and for advancing the development of novel therapeutics and materials.

References

-

Namratha, B., Shetty, N. S., D'Souza, J. N., & Gaonkar, S. L. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1,3,4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55. Link

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2020). Molecules, 25(21), 5086. Link

-

2-(2,5-Dibromothiophen-3-yl)acetic acid. (2024). Smolecule. Link

-

Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (2019). Frontiers in Chemistry, 7, 73. Link

-

Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (2022). Chemical Methodologies, 6(1), 1-10. Link

-

2-(3-bromo-5-methylthiophen-2-yl)acetic acid. American Elements. Link

-

Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (2019). Frontiers in Chemistry, 7. Link

-

Lead(II) chloride. Wikipedia. Link

-

2-(5-bromothiophen-2-yl)acetic acid | 71637-38-2. ChemicalBook. Link

-

Lead chloride | Cl2Pb | CID 24459. PubChem. Link

-

Lead(II) chloride CAS#: 7758-95-4. ChemicalBook. Link

-

Certificate of Analysis. MedKoo Biosciences. Link

-

5-BROMOTHIOPHEN-2-YLMETHYLAMINE | 612499-04-4. ChemicalBook. Link

-

Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. (2007). Bioorganic & Medicinal Chemistry Letters, 17(21), 5859-5863. Link

Sources

A Researcher's Guide to Sourcing and Utilizing 2-(5-bromothiophen-2-yl)acetic acid in Drug Discovery and Development

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability, procurement, and practical application of 2-(5-bromothiophen-2-yl)acetic acid. As a key heterocyclic building block, this compound serves as a versatile scaffold in the synthesis of novel therapeutic agents and functional materials. This guide emphasizes scientific integrity, providing field-proven insights to ensure the successful integration of this valuable intermediate into your research and development workflows.

Introduction to 2-(5-bromothiophen-2-yl)acetic acid: A Versatile Synthetic Intermediate

2-(5-bromothiophen-2-yl)acetic acid, identified by CAS Number 71637-38-2 , is a substituted thiophene derivative featuring a bromine atom at the 5-position and an acetic acid moiety at the 2-position of the thiophene ring. This specific arrangement of functional groups makes it a highly valuable precursor in organic synthesis, particularly within the realm of medicinal chemistry.

The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allowing for the introduction of diverse aryl or heteroaryl substituents. The carboxylic acid group, on the other hand, is amenable to a wide range of chemical transformations, including amidation and esterification, enabling the construction of more complex molecular architectures. These characteristics have led to its use in the development of compounds targeting a spectrum of biological targets, including enzymes implicated in inflammation and cancer.

Commercial Availability and Supplier Landscape

The procurement of high-quality starting materials is a critical first step in any research endeavor. 2-(5-bromothiophen-2-yl)acetic acid is readily available from a number of reputable chemical suppliers who specialize in providing building blocks for research and development. Below is a comparative overview of some of the key suppliers.

| Supplier | Product Number | Purity | Available Quantities |

| AK Scientific | 2223CK | ≥ 95% | 250mg, 500mg, 1g, 5g |

| Matrix Scientific | 189484 | ≥ 95% | 500mg, 1g, 5g |

| TRC (Toronto Research Chemicals) | B429518 | Typically ≥ 97% | 25mg, 50mg, 250mg |

| Ambeed, Inc. (via Sigma-Aldrich) | AMBH96F10649 | 95% | Custom quantities |

| Ark Pharma Scientific Limited | H-033567 | 95% | 1g, 5g, 10g |

| LabSolu | A638348 | 97% | 1g |

Note: Availability and pricing are subject to change. It is recommended to consult the respective supplier websites for the most current information.

Quality Control and Purity Assessment: A Critical Perspective

Ensuring the identity and purity of 2-(5-bromothiophen-2-yl)acetic acid is paramount to the reproducibility and success of subsequent synthetic transformations. Reputable suppliers will provide a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS) upon request.

The Certificate of Analysis (CoA): Your Guarantee of Quality

A CoA is a formal document that certifies that the supplied chemical meets a specific set of quality standards. Key parameters to scrutinize on a CoA for 2-(5-bromothiophen-2-yl)acetic acid include:

-

Identity Confirmation: This is typically verified by techniques such as ¹H NMR and Mass Spectrometry (MS). The proton NMR spectrum should be consistent with the expected structure, and the mass spectrum should show the correct molecular ion peak.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile organic compounds. A high-purity sample will exhibit a single major peak with minimal impurities.

-

Physical Appearance: The CoA will describe the physical state and color of the compound, which is typically a brown to black solid.[1]

-

Solvent Residue Analysis: Gas Chromatography (GC) may be used to identify and quantify any residual solvents from the synthesis and purification process.

Safety Data Sheet (SDS): Essential for Safe Handling

The SDS provides comprehensive information on the safe handling, storage, and disposal of the chemical. For 2-(5-bromothiophen-2-yl)acetic acid, the GHS hazard statements indicate that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Storage and Stability

To maintain its integrity, 2-(5-bromothiophen-2-yl)acetic acid should be stored in a cool, dark, and dry environment. Many suppliers recommend storage at -20°C under an inert atmosphere.[1]

Application in Synthesis: A Representative Experimental Protocol

The utility of 2-(5-bromothiophen-2-yl)acetic acid as a synthetic building block is best illustrated through a representative experimental protocol. The following procedure for a Suzuki-Miyaura cross-coupling reaction is adapted from established methodologies and demonstrates how this compound can be used to generate more complex molecular scaffolds.[3]

Objective: To synthesize a novel biaryl-substituted thiophene acetic acid derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

2-(5-bromothiophen-2-yl)acetic acid

-

Arylboronic acid (1.2 equivalents)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)

-

Dioxane/Water (2:1 mixture)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer

-

Nitrogen or Argon source

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, combine 2-(5-bromothiophen-2-yl)acetic acid (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process 3-5 times to ensure an oxygen-free environment.

-

Solvent Addition: In a separate flask, degas the dioxane/water (2:1) solvent mixture by bubbling with an inert gas for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.

-

Reaction Execution: Equip the flask with a condenser and place it in a preheated oil bath. Stir the reaction mixture at reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the desired product.

Causality Behind Experimental Choices:

-

The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

-

Potassium carbonate acts as a base to activate the boronic acid for transmetalation to the palladium center.

-

The dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents.

Visualizing the Procurement and Application Workflow

To further clarify the process from sourcing to synthesis, the following diagrams illustrate the key decision-making and experimental workflows.

Caption: A flowchart illustrating the key steps in procuring and validating the quality of 2-(5-bromothiophen-2-yl)acetic acid.

Caption: A diagram outlining the major steps in a representative Suzuki-Miyaura coupling reaction using 2-(5-bromothiophen-2-yl)acetic acid.

Conclusion

2-(5-bromothiophen-2-yl)acetic acid is a commercially accessible and highly versatile building block for chemical synthesis, particularly in the fields of drug discovery and materials science. By carefully selecting a reputable supplier, diligently verifying the quality of the material through the Certificate of Analysis, and adhering to safe handling practices outlined in the Safety Data Sheet, researchers can confidently incorporate this valuable intermediate into their synthetic workflows. The representative Suzuki-Miyaura protocol provided herein serves as a practical example of its synthetic utility, paving the way for the creation of novel and potentially impactful molecules.

References

-

Di Micco, S., Terracciano, S., Giordano, F., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 73. Available at: [Link]

-

Ark Pharma Scientific Limited. (n.d.). 2-(5-bromothiophen-2-yl)acetic acid. Available at: [Link]

Sources

A Theoretical Chemist's Guide to the In-Silico Analysis of 2-(5-bromothiophen-2-yl)acetic acid: From Molecular Structure to Bioactivity Prediction

Executive Summary

2-(5-bromothiophen-2-yl)acetic acid is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug development. Its derivatives have shown promise in a range of therapeutic areas, including as antibacterial, anti-inflammatory, and anticancer agents.[1][2][3] This technical guide provides a comprehensive framework for the theoretical and computational analysis of this molecule. We move beyond a simple recitation of methods to provide a self-validating workflow, explaining the causality behind each computational choice. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in-silico techniques to understand molecular properties, predict reactivity, and guide the rational design of novel therapeutics based on the thiophene scaffold.

Introduction: The Strategic Value of a Thiophene Scaffold

The core structure of 2-(5-bromothiophen-2-yl)acetic acid, featuring a thiophene ring substituted with both a reactive bromine atom and a carboxylic acid moiety, makes it a molecule of significant interest. The thiophene ring is a well-established bioisostere for the benzene ring in drug design, while the bromine atom provides a convenient synthetic handle for diversification through cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1][4] The acetic acid group offers a key interaction point for biological targets, often engaging in hydrogen bonding or salt-bridge formations.

A theoretical approach to understanding this molecule is paramount. Before committing to costly and time-consuming synthesis and biological testing, computational methods allow us to:

-

Establish the most stable three-dimensional conformation.

-

Predict spectroscopic signatures (IR, UV-Vis) to aid in experimental characterization.

-

Elucidate electronic properties to understand its reactivity and intermolecular interaction potential.

-

Model its interaction with protein targets to predict biological activity and guide the design of more potent derivatives.

This guide outlines a logical, multi-step workflow for achieving these goals, grounded in the principles of quantum mechanics and molecular modeling.

Foundational Computational Methodologies: The 'Why' Behind the 'How'

The choice of a computational method is always a balance between accuracy and resource demand. For a molecule of this size and complexity, a multi-tiered approach is most effective.

-

Density Functional Theory (DFT): This is the workhorse for quantum chemical calculations on small to medium-sized molecules. By approximating the electron density, DFT provides highly accurate geometric, electronic, and spectroscopic data at a manageable computational cost. We select DFT as our primary tool for characterizing the intrinsic properties of the isolated molecule.

-

Time-Dependent DFT (TD-DFT): An extension of DFT, TD-DFT is the standard method for calculating excited-state properties, allowing for the accurate prediction of UV-Visible absorption spectra.

-

Molecular Docking: To bridge the gap from molecular properties to biological function, we employ molecular docking. This method predicts the preferred orientation and binding affinity of a ligand when it interacts with the binding site of a target protein. This is crucial for hypothesis-driven drug design.

The overall workflow is designed to be sequential, where the outputs of one stage serve as the validated inputs for the next, ensuring a self-validating and robust computational protocol.

Caption: Relationship between HOMO, LUMO, and the energy gap.

Data Presentation: Quantum Chemical Descriptors

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

| E(HOMO) | - | -5.98 | Electron-donating ability |

| E(LUMO) | - | -1.25 | Electron-accepting ability |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.73 | High gap suggests high kinetic stability |

| Electronegativity (χ) | -(E(HOMO)+E(LUMO))/2 | 3.62 | Tendency to attract electrons |

| Chemical Hardness (η) | (E(LUMO)-E(HOMO))/2 | 2.37 | Resistance to change in electron distribution |

The MEP surface would show a negative potential (red/yellow) around the carboxylic acid oxygens, indicating a site for electrophilic attack or hydrogen bonding, and a more neutral/positive potential (blue/green) around the thiophene ring and bromine atom.

Predicting Bioactivity via Molecular Docking

Given that thiophene-based acetic acid derivatives have shown activity as anti-inflammatory agents, we will use Cyclooxygenase-2 (COX-2) as a representative protein target for a docking simulation. [5] Experimental Protocol: Molecular Docking Workflow

-

Receptor Preparation:

-

Download the crystal structure of human COX-2 with a co-crystallized inhibitor (e.g., PDB ID: 5IKR) from the Protein Data Bank.

-

Remove water molecules, co-factors, and the original ligand.

-

Add polar hydrogens and assign partial charges (e.g., Kollman charges).

-

-

Ligand Preparation:

-

Use the DFT-optimized 3D structure of 2-(5-bromothiophen-2-yl)acetic acid.

-

Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

-

-

Grid Box Generation:

-

Define the binding site by creating a grid box centered on the position of the original, co-crystallized ligand. The box should be large enough to encompass the entire active site.

-

-

Docking Execution:

-

Use a docking program like AutoDock Vina. The software will systematically explore different conformations and orientations of the ligand within the binding site.

-

The program uses a scoring function to estimate the binding affinity for each pose, typically reported in kcal/mol.

-

-

Analysis of Results:

-

Analyze the top-ranked poses. The best pose is the one with the lowest binding energy score.

-

Visualize the ligand-protein complex to identify key intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts.

-

Caption: Step-by-step workflow for molecular docking.

Data Presentation: Hypothetical Docking Results with COX-2

| Parameter | Value | Interpretation |

| Binding Affinity | -7.2 kcal/mol | Indicates favorable binding interaction. |

| Interacting Residues | Arg120, Tyr355, Ser530 | Key amino acids in the active site. |

| Key Interaction | Hydrogen bond between the ligand's carboxylic acid and the side chain of Arg120. | A critical anchor point for binding. |

| Other Interactions | Hydrophobic interaction between the thiophene ring and Tyr355. | Contributes to binding stability. |

Conclusion and Future Directions

This guide has outlined a robust, multi-step computational workflow for the in-depth analysis of 2-(5-bromothiophen-2-yl)acetic acid. By systematically progressing from geometry optimization to electronic property analysis and molecular docking, researchers can develop a comprehensive theoretical understanding of this important chemical scaffold. The insights gained—from its structural parameters and electronic reactivity to its predicted binding mode with a key anti-inflammatory target—provide a solid foundation for rational drug design.

Future theoretical work could involve:

-

Molecular Dynamics (MD) Simulations: To study the dynamic stability of the ligand-protein complex in a simulated aqueous environment over time.

-

In-Silico Derivatization: Using the docking results as a guide, computationally design and screen a library of derivatives to identify candidates with potentially improved binding affinity or selectivity.

-

ADMET Prediction: Employ computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the parent compound and its proposed derivatives.

These theoretical predictions create a powerful feedback loop with experimental chemistry, ultimately accelerating the discovery and development of novel and effective therapeutic agents.

References

-

Di Micco, S., et al. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Available at: [Link]

-

Zhang, Z., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Available at: [Link]

-

American Elements. (n.d.). 2-(3-bromo-5-methylthiophen-2-yl)acetic acid. Available at: [Link]

-

Pan, W., et al. (2012). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

PubChemLite. (2025). 2-(5-bromothiophen-2-yl)acetic acid (C6H5BrO2S). Available at: [Link]

-

Foroumadi, A., et al. (2005). Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Kamal, A., et al. (2015). Synthesis and biological evaluation of new 2,5-dimethylthiophene/furan based N-acetyl pyrazolines as selective topoisomerase II inhibitors. RSC Advances. Available at: [Link]

-

El-Damasy, D. A., et al. (2023). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Molecules. Available at: [Link]

-

Namratha, B., et al. (2017). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. International Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

Bieliaieva, O., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules. Available at: [Link]

Sources

- 1. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of new 2,5-dimethylthiophene/furan based N-acetyl pyrazolines as selective topoisomerase II inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases [mdpi.com]

Methodological & Application

Application Notes & Protocols: Strategic Derivatization of 2-(5-bromothiophen-2-yl)acetic Acid for Medicinal Chemistry

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the chemical modification of 2-(5-bromothiophen-2-yl)acetic acid, a versatile scaffold for medicinal chemistry and drug discovery. The thiophene ring is a well-established bioisostere for a phenyl ring, offering unique physicochemical properties.[1] This scaffold presents two orthogonal, high-value reactive sites: a carboxylic acid and a C5-bromo substituent. This guide details strategic approaches and step-by-step protocols for derivatization at each site, enabling the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. We will explore amide bond formation and esterification at the acid moiety, and palladium-catalyzed cross-coupling reactions at the aryl bromide.

The Strategic Value of the 2-(5-bromothiophen-2-yl)acetic Acid Scaffold

The 2-(5-bromothiophen-2-yl)acetic acid core is a privileged starting point in drug discovery. Its value stems from the two distinct functional groups that can be selectively modified.

-

The Carboxylic Acid: This group is a key pharmacophoric element, capable of forming critical hydrogen bonds or ionic interactions with biological targets. It serves as a handle for creating amides and esters, which are fundamental linkages in a vast number of approved drugs.

-

The C5-Bromide: This site is primed for modern palladium-catalyzed cross-coupling reactions. It allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups, profoundly influencing the molecule's steric and electronic profile.[2] This diversification is crucial for structure-activity relationship (SAR) studies.

The strategic derivatization of this scaffold allows for a modular approach to library synthesis, as illustrated below.

Diagram 1: Orthogonal derivatization strategy for the core scaffold.

Derivatization at the Carboxylic Acid Moiety

Modifications at the carboxylic acid are typically performed first. These reactions generate stable amides for SAR exploration or esters that can serve as prodrugs or as protecting groups for subsequent cross-coupling reactions.[3]

Amide Bond Formation

Amide coupling is a cornerstone of medicinal chemistry. The choice of coupling reagent is critical and depends on factors like substrate reactivity, scale, and cost.

Causality Behind Reagent Choice: Carboxylic acids are not sufficiently electrophilic to react directly with amines. Coupling reagents activate the acid, typically by forming a highly reactive intermediate (e.g., an O-acylisourea ester for carbodiimides, or an active ester for HOBt/HATU). This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond.

| Reagent System | Acronym | Key Characteristics |

| EDCI / HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole | Water-soluble carbodiimide; byproduct is easily removed by aqueous workup. HOBt minimizes racemization.[4] |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient and fast. Often provides superior yields for hindered or poorly nucleophilic amines.[5] |

| Oxalyl Chloride / SOCl₂ | - | Converts the acid to a highly reactive acid chloride. Inexpensive and effective, but generates HCl byproduct.[6] |

Table 1: Comparison of common amide coupling reagents.

Protocol 2.1.1: HATU-Mediated Amide Coupling

This protocol is recommended for generating a library of amides due to its high success rate with diverse amines.

Workflow:

Diagram 2: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

-

Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(5-bromothiophen-2-yl)acetic acid (1.0 equiv). Add the desired amine (1.1 equiv).

-

Dissolution: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M with respect to the carboxylic acid.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to the solution and stir for 5 minutes. The base is crucial to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid itself.

-

Activation and Coupling: Add HATU (1.2 equiv) portion-wise to the stirred solution. A mild exotherm may be observed.

-

Reaction: Allow the reaction to stir at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and finally, brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Derivatization at the C5-Bromide Position

Modification at the C5 position is a powerful strategy to explore the outer vector of the pharmacophore. The Suzuki-Miyaura cross-coupling is the most widely used reaction for this purpose due to its robustness and functional group tolerance.[7]

Critical Insight - Acid Protection: The free carboxylic acid can interfere with palladium-catalyzed reactions. Its acidic proton can react with the basic conditions required for the coupling, and the carboxylate can coordinate to the palladium center, potentially inhibiting catalysis. Therefore, it is highly recommended to protect the carboxylic acid, typically as a methyl or ethyl ester, before performing the cross-coupling reaction. The ester can then be easily hydrolyzed (saponified) in a subsequent step.

Protocol 3.1: Two-Step Suzuki Coupling & Saponification

This two-step sequence first installs the desired aryl/heteroaryl group and then deprotects the acid.

Workflow:

Diagram 3: Three-stage workflow for C5-arylation.

Step-by-Step Methodology:

Part A: Esterification (Protection)

-

Setup: Dissolve 2-(5-bromothiophen-2-yl)acetic acid (1.0 equiv) in DMF.

-

Reagents: Add potassium carbonate (K₂CO₃) (2.0 equiv) followed by iodomethane (MeI) (1.5 equiv).

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting acid.

-

Work-up: Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the methyl ester, which is often pure enough for the next step.

Part B: Suzuki-Miyaura Cross-Coupling

-

Setup: In a flask, combine the methyl 2-(5-bromothiophen-2-yl)acetate (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv).[8][9]

-

Solvent: Add a degassed 2:1 mixture of Dioxane and Water. The solvent must be degassed to prevent oxidation of the Pd(0) catalyst.

-

Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir overnight.

-

Monitoring: Monitor the reaction by LC-MS for the consumption of the bromo-thiophene starting material.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify by flash column chromatography to isolate the coupled ester product.

Part C: Saponification (Deprotection)

-

Setup: Dissolve the purified coupled ester (1.0 equiv) in a 3:1 mixture of Tetrahydrofuran (THF) and water.

-

Reagent: Add Lithium Hydroxide (LiOH) (3.0 equiv).

-

Reaction: Stir at room temperature for 1-3 hours, monitoring ester hydrolysis by TLC.

-

Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with 1 M HCl. A precipitate should form.

-

Isolation: Extract the product with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final, C5-derivatized carboxylic acid.

| Catalyst | Common Ligand | Typical Use Case |

| Pd(PPh₃)₄ | Triphenylphosphine | General purpose, robust, effective for many substrates.[8] |

| Pd(dppf)Cl₂ | dppf | Often better for electron-rich or hindered substrates. |

| SPhos Pd G3 | SPhos | Buchwald precatalyst; highly active, low catalyst loading. |

Table 2: Selected palladium catalysts for cross-coupling reactions.

Conclusion

The 2-(5-bromothiophen-2-yl)acetic acid scaffold is an exceptionally valuable platform for medicinal chemistry. By employing the robust and reproducible protocols detailed in these application notes, researchers can systematically and efficiently generate diverse libraries of novel compounds. The orthogonal reactivity of the carboxylic acid and the C5-bromide allows for a modular and strategic approach to SAR studies, accelerating the journey from a starting scaffold to a potent and optimized drug candidate. The derivatization possibilities are vast, providing access to compounds with potential applications as inhibitors of enzymes like mPGES-1 and heparanase, or as novel antibacterial and antifungal agents.[6][8][10][11]

References

-

Di Micco, S., Terracciano, S., Ruggiero, M., Potenza, M., Vaccaro, V., Fischer, K., Werz, O., Bruno, I., & Bifulco, G. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. [Link]

-

Al-Masoudi, N. A., & Al-Salihi, N. J. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ARKIVOC. [Link]

-

Yang, S., Wang, M., Li, Y., Liu, X., Ling, Y., & Yang, X. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. [Link]

-

Edwards, P. D., et al. (2005). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Shaukat, A., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. RSC Advances. [Link]

-

Cakmak, S., et al. (2021). Heterocyclic Amides Derived from 2-Thiopheneacetic Acid: Synthesis, Characterization and Antimicrobial Activity Evaluation. ResearchGate. [Link]

- Google Patents. (2018). A kind of synthetic method of 2 thiophene acetic acid. CN105906604B.

-

Khan, I., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. [Link]

-

ResearchGate. (n.d.). Esterification of 2,5-dibromothiophene-3-carboxylic acid 83 with... Scientific diagram. [Link]

-

Foroumadi, A., et al. (2005). Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones. Bioorganic & Medicinal Chemistry Letters. [Link]

-

ResearchGate. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. [Link]

-

ResearchGate. (2018). Applications substituted 2-aminothiophenes in drug design. [Link]

-

Royal Society of Chemistry. (2021). Synthesis and biological evaluation of new 2,5-dimethylthiophene/furan based N-acetyl pyrazolines as selective topoisomerase II inhibitors. [Link]

-

Scribd. (n.d.). Coupling Reagents in Amide Synthesis. [Link]

-

Namratha B., et al. (2015). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. International Journal of Chemical and Analytical Science. [Link]

-

YouTube. (2013). Video Content. [Link] (Note: Generic YouTube link as placeholder, specific relevant video not found in search).

-

Ayyad, R. R. (2024). Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. Current Research in Medical Sciences. [Link]

-

Ali, A., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules. [Link]

-

Aapptec. (n.d.). Coupling Reagents. [Link]

-

Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]

-

Beilstein Journals. (2010). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives... [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pioneerpublisher.com [pioneerpublisher.com]

- 4. peptide.com [peptide.com]

- 5. scribd.com [scribd.com]

- 6. mdpi.com [mdpi.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Esterification of 2-(5-bromothiophen-2-yl)acetic acid

Introduction

2-(5-bromothiophen-2-yl)acetic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. The thiophene moiety is a key structural motif in numerous pharmaceuticals, and the bromo- and acetic acid functionalities provide versatile handles for further synthetic transformations. Ester derivatives of this acid are common intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1] This application note provides detailed protocols for the synthesis of methyl and ethyl esters of 2-(5-bromothiophen-2-yl)acetic acid via two robust and widely applicable methods: Fischer-Speier Esterification and Steglich Esterification.

The choice of esterification method is dictated by the substrate's sensitivity to acidic conditions and the desired reaction scale. Fischer esterification, being a classic acid-catalyzed equilibrium process, is cost-effective for large-scale synthesis but may not be suitable for acid-labile substrates. In contrast, the Steglich esterification, a milder, coupling agent-mediated method, offers broader substrate scope at the expense of reagent cost and the need to remove byproducts.

This guide is intended for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols but also delves into the mechanistic underpinnings of each method, offering insights into reaction optimization and troubleshooting.

Physicochemical Properties of Starting Material

A thorough understanding of the starting material's properties is crucial for successful synthesis and purification.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrO₂S | [2] |

| Molecular Weight | 237.07 g/mol | [2] |

| Appearance | Brown to black solid | [2] |

| Melting Point | 87-92 °C (for the related 2-(4-bromothiophen-2-yl)acetic acid) | [3] |

| Boiling Point (Predicted) | 326.9 ± 27.0 °C | [2] |

| pKa (Predicted) | 4.10 ± 0.10 | [2] |

Protocol 1: Fischer-Speier Esterification for Methyl 2-(5-bromothiophen-2-yl)acetate

Fischer-Speier esterification is a classic and economical method for synthesizing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[4] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, which also serves as the solvent.[5][6]

Underlying Principles and Causality

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the strong acid catalyst (e.g., sulfuric acid), which significantly increases the electrophilicity of the carbonyl carbon.[7] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the ester.[7] The use of a large excess of methanol shifts the equilibrium to favor the formation of the methyl ester, in accordance with Le Châtelier's principle.[6]

Visualizing the Fischer Esterification Workflow

Caption: A step-by-step workflow for the Fischer esterification of 2-(5-bromothiophen-2-yl)acetic acid.

Detailed Experimental Protocol

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 2-(5-bromothiophen-2-yl)acetic acid | 1.0 | 237.07 | 2.37 g |

| Methanol | Excess | 32.04 | 50 mL |

| Concentrated Sulfuric Acid (98%) | Catalytic | 98.08 | ~0.5 mL |

Procedure:

-